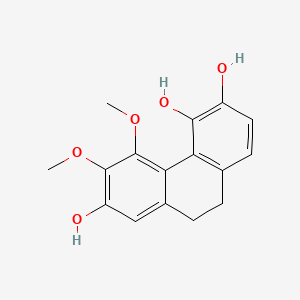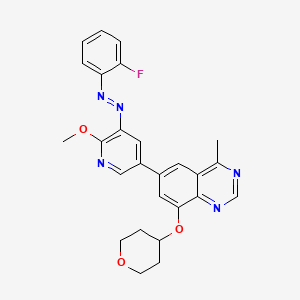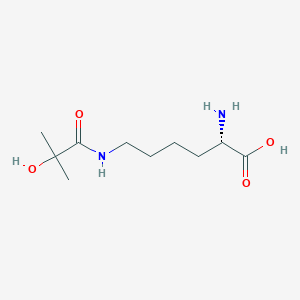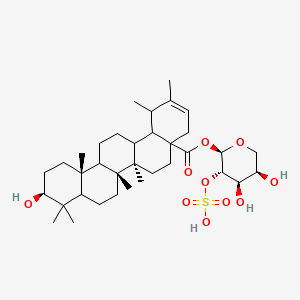
Anticancer agent 149
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 149 is a compound isolated from the rhizome of Dioscorea membranacea, a plant known for its medicinal properties. This compound exhibits selective cytotoxic activity against MCF-7 cells, a type of breast cancer cell line, with an IC50 value of 31.41 μM . The molecular formula of this compound is C16H16O5, and it belongs to the class of phenols and polyphenols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 149 involves the extraction from the rhizome of Dioscorea membranacea. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the active compound. The crude extract is then subjected to various chromatographic techniques to purify this compound .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction and purification processes. This could include the use of high-performance liquid chromatography (HPLC) and other advanced separation techniques to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 149 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or hydrocarbons .
Scientific Research Applications
Anticancer agent 149 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and stability of phenolic compounds.
Biology: Investigated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its selective cytotoxicity.
Industry: Potentially used in the development of anticancer drugs and formulations
Mechanism of Action
The mechanism of action of Anticancer agent 149 involves the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK pathway. The compound also targets specific molecular markers such as Bax, Bcl-2, and caspase-3 proteins, which are involved in the regulation of apoptosis .
Comparison with Similar Compounds
Anticancer agent 149 can be compared with other similar compounds, such as:
Curcumin: A polyphenolic compound with anticancer properties, known for its ability to modulate multiple signaling pathways.
Resveratrol: Another polyphenol with anticancer activity, particularly known for its effects on the PI3K/Akt pathway.
Quercetin: A flavonoid with anticancer properties, known for its ability to induce apoptosis and inhibit cell proliferation
This compound is unique due to its selective cytotoxicity against specific cancer cell lines and its origin from a medicinal plant, Dioscorea membranacea .
Properties
Molecular Formula |
C16H16O5 |
|---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
3,4-dimethoxy-9,10-dihydrophenanthrene-2,5,6-triol |
InChI |
InChI=1S/C16H16O5/c1-20-15-11(18)7-9-4-3-8-5-6-10(17)14(19)12(8)13(9)16(15)21-2/h5-7,17-19H,3-4H2,1-2H3 |
InChI Key |
KTEWNCIIDZFOCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCC3=C(C2=C1OC)C(=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)



![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)


![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)



